Nrf2 activator-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

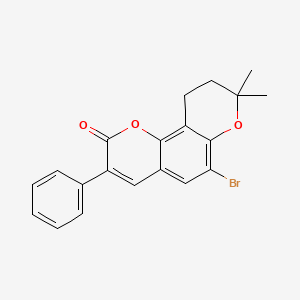

C20H17BrO3 |

|---|---|

Molecular Weight |

385.2 g/mol |

IUPAC Name |

6-bromo-8,8-dimethyl-3-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one |

InChI |

InChI=1S/C20H17BrO3/c1-20(2)9-8-14-17-13(11-16(21)18(14)24-20)10-15(19(22)23-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |

InChI Key |

AWBUMGZRUKQFIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C3C(=CC(=C2O1)Br)C=C(C(=O)O3)C4=CC=CC=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

Nrf2 activator-2 discovery and synthesis

An In-depth Technical Guide on the Discovery and Synthesis of the Nrf2 Inhibitor ML385

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative and electrophilic stress.[1] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2][3] In response to cellular stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes.[1][4] While Nrf2 activation is generally considered protective, its overactivation in certain cancers, particularly non-small cell lung cancer (NSCLC) with mutations in KEAP1, is associated with tumor progression and resistance to therapy. This has led to the development of Nrf2 inhibitors as a potential therapeutic strategy.

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of ML385, a potent and specific small-molecule inhibitor of Nrf2. ML385 was identified through a quantitative high-throughput screen and has been instrumental in elucidating the therapeutic potential of Nrf2 inhibition.

Discovery of ML385

ML385 was discovered through a quantitative high-throughput screening (qHTS) of approximately 400,000 small molecules from the Molecular Libraries Small Molecule Repository Library (MLSMR). The screening aimed to identify compounds that could inhibit the transcriptional activity of Nrf2. The primary assay utilized a cell-based reporter system with an Antioxidant Response Element (ARE) sequence driving the expression of a reporter gene. Hits from the primary screen were then subjected to a series of validation and counter-screening assays to confirm their activity and selectivity.

Screening and Validation Workflow

The discovery of ML385 involved a multi-step process to identify and validate potent and selective Nrf2 inhibitors. The general workflow is outlined below.

Figure 1. A simplified workflow for the discovery and validation of ML385.

Chemical Synthesis of ML385

While the detailed synthetic route for ML385 is proprietary, the general synthesis of related thiazole-indoline compounds involves multi-step organic synthesis. A plausible synthetic approach based on common medicinal chemistry techniques would involve the formation of the core thiazole and indoline scaffolds followed by their coupling and subsequent modification.

Mechanism of Action

ML385 directly interacts with Nrf2 to inhibit its transcriptional activity. Biochemical and cellular studies have revealed that ML385 binds to the Neh1 domain of Nrf2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain responsible for DNA binding. This binding interferes with the formation of the Nrf2-MAFG heterodimer and its subsequent binding to the ARE sequence in the promoter region of target genes.

Signaling Pathway of Nrf2 Inhibition by ML385

The following diagram illustrates the mechanism by which ML385 inhibits the Nrf2 signaling pathway.

Figure 2. Mechanism of Nrf2 inhibition by ML385.

Quantitative Data

The following table summarizes the key quantitative data for ML385 from various studies.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 1.9 µM | Fluorescence Polarization Assay (Nrf2-MAFG-ARE binding) | |

| Maximum Inhibitory Concentration | 5 µM | A549 cells (Nrf2 transcriptional activity) | |

| Cisplatin IC₅₀ (FaDu cells) | 24.99 µM | FaDu (Head and Neck Squamous Cell Carcinoma) | |

| Cisplatin IC₅₀ (YD9 cells) | 8.68 µM | YD9 (Head and Neck Squamous Cell Carcinoma) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of ML385.

Fluorescence Polarization Assay

This assay was used to quantify the inhibitory effect of ML385 on the binding of the Nrf2-MAFG protein complex to a fluorescein-labeled ARE-DNA duplex.

-

Reagents : Purified Nrf2 and MAFG proteins, fluorescein-labeled ARE-DNA duplex, assay buffer.

-

Procedure :

-

A constant concentration of the Nrf2-MAFG complex and the fluorescein-labeled ARE-DNA is incubated in the assay buffer.

-

Increasing concentrations of ML385 are added to the mixture.

-

The fluorescence polarization is measured after incubation.

-

A decrease in anisotropy indicates the dissociation of the Nrf2-MAFG complex from the ARE-DNA.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Ni+ Affinity Pull-Down Assay

This assay was employed to demonstrate the direct interaction between ML385 and Nrf2, and to identify the specific Nrf2 domain involved in this interaction.

-

Reagents : Biotin-labeled ML385 (AB-ML385), histidine-tagged Nrf2 protein (full-length and domain-specific constructs), Ni-NTA beads, streptavidin-HRP.

-

Procedure :

-

Histidine-tagged Nrf2 protein is incubated with Ni-NTA beads to allow for binding.

-

The beads are then incubated with AB-ML385.

-

After washing to remove unbound AB-ML385, the amount of bound AB-ML385 is quantified by measuring streptavidin-HRP activity.

-

Competition experiments are performed by co-incubating with unlabeled ML385.

-

Cell-Based ARE-Luciferase Reporter Assay

This assay is fundamental for measuring the cellular activity of Nrf2 modulators.

-

Cell Line : A suitable cell line (e.g., A549, HepG2) is stably or transiently transfected with a reporter construct containing multiple copies of the ARE sequence upstream of a luciferase gene.

-

Procedure :

-

The cells are seeded in a multi-well plate.

-

The cells are treated with various concentrations of the test compound (e.g., ML385).

-

After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

A decrease in luciferase activity indicates inhibition of the Nrf2 pathway.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the effect of ML385 on the mRNA expression levels of Nrf2 and its downstream target genes.

-

Procedure :

-

Cells are treated with ML385 for a specific duration.

-

Total RNA is extracted from the cells.

-

cDNA is synthesized from the RNA via reverse transcription.

-

qRT-PCR is performed using primers specific for Nrf2 and its target genes (e.g., NQO1, GCLC, HO-1).

-

The relative expression levels are normalized to a housekeeping gene (e.g., β-actin).

-

Clonogenic Assay

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies, providing a measure of cytotoxicity.

-

Procedure :

-

Cells are seeded at a low density in multi-well plates.

-

The cells are treated with the compound of interest (e.g., ML385, alone or in combination with other drugs) for a specified period.

-

The medium is then replaced with fresh, drug-free medium, and the cells are allowed to grow for 1-3 weeks until visible colonies are formed.

-

The colonies are fixed, stained (e.g., with crystal violet), and counted.

-

Therapeutic Implications and Future Directions

ML385 has demonstrated significant anti-tumor activity in preclinical models of NSCLC, particularly in tumors with KEAP1 mutations that lead to constitutive Nrf2 activation. It has been shown to enhance the efficacy of conventional chemotherapeutic agents like carboplatin. The discovery of ML385 has validated Nrf2 as a viable therapeutic target in certain cancers and has paved the way for the development of next-generation Nrf2 inhibitors with improved pharmacological properties. Further research is focused on optimizing the potency, selectivity, and pharmacokinetic profile of Nrf2 inhibitors for clinical development.

References

An In-depth Technical Guide to the Biological Function of Nrf2 Activator-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection

The Keap1-Nrf2 pathway is the primary regulator of cytoprotective responses to endogenous and exogenous stressors like reactive oxygen species (ROS) and electrophiles. The central components of this pathway are:

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

-

Keap1 (Kelch-like ECH-associated protein 1): A substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex and a negative regulator of Nrf2.

Basal (Unstressed) Conditions

Under normal physiological conditions, Keap1 acts as a repressor of Nrf2. Two Keap1 molecules bind to a single Nrf2 molecule, primarily through interactions with the DLG and ETGE motifs in the Neh2 domain of Nrf2. This interaction facilitates the continuous polyubiquitination of Nrf2 by the Keap1-Cul3-Rbx1 E3 ligase complex, targeting it for rapid degradation by the 26S proteasome. This process keeps the cellular levels of Nrf2 low and the pathway inactive.

Stress-Induced Nrf2 Activation

When cells are exposed to oxidative or electrophilic stress, the repressive function of Keap1 is inhibited. Keap1 is a cysteine-rich protein, with several of its cysteine residues (notably Cys151, Cys273, and Cys288 in humans) acting as sensors for stressors. Electrophiles and oxidants can covalently modify these reactive cysteine thiols, leading to a conformational change in the Keap1 protein. This modification impairs the ability of the E3 ligase complex to ubiquitinate Nrf2.

As a result, newly synthesized Nrf2 is no longer targeted for degradation. It accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins and binds to the ARE sequences (5′-TGACNNNGC-3′) in the regulatory regions of a vast array of cytoprotective genes, initiating their transcription.

Nrf2 Target Genes

Nrf2 activation regulates the expression of over 200 genes involved in cellular defense. These genes can be broadly categorized as:

-

Phase I and II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferases (GSTs).

-

Antioxidant Proteins: Heme oxygenase-1 (HO-1), Ferritin, and enzymes involved in glutathione (GSH) synthesis and regeneration.

-

Metabolic Enzymes: Key enzymes in the pentose phosphate pathway (PPP) like Glucose-6-phosphate dehydrogenase (G6PD) to produce NADPH.

-

Proteostasis Regulators: Components of the ubiquitin-proteasome system and autophagy.

Mechanism of Action: Nrf2 Activator-2 (AI-1)

Core Mechanism: this compound functions by selectively and covalently modifying the cysteine residue at position 151 (Cys151) of the Keap1 protein. This modification disrupts the structural integrity of the Keap1-Cul3 E3 ligase complex, inhibiting its ability to ubiquitinate Nrf2. This specific action prevents Nrf2 degradation, leading to its stabilization, nuclear accumulation, and subsequent activation of ARE-driven gene expression. This targeted approach offers a potent method for upregulating the cell's endogenous antioxidant and cytoprotective machinery.

References

- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulating NRF2 in disease: Timing is everything - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Targets of a Potent Nrf2 Activator

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The term "Nrf2 activator-2" is not a standard nomenclature for a specific chemical entity. Therefore, this guide will focus on a well-characterized, potent, and clinically relevant Nrf2 activator: Bardoxolone Methyl (also known as CDDO-Me or RTA 402). Bardoxolone Methyl is a synthetic triterpenoid that serves as a quintessential example of a compound that modulates cellular function through the Nrf2 pathway.[1][2] This document provides a comprehensive overview of its mechanism of action, its primary cellular targets, quantitative data on target modulation, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: The Keap1-Nrf2 Signaling Axis

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that orchestrates cellular defense against oxidative and electrophilic stress.[3] Under normal, unstressed conditions, Nrf2 is held in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1] Keap1 acts as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[1] This process keeps basal Nrf2 levels low.

Bardoxolone Methyl is a potent, electrophilic molecule that activates the Nrf2 pathway through direct interaction with Keap1. Its core mechanism involves the covalent modification of reactive cysteine residues on the Keap1 protein. This interaction alters the conformation of the Keap1-Cul3 E3 ligase complex, thereby abrogating its ability to ubiquitinate Nrf2. As a result, newly synthesized Nrf2 is no longer targeted for degradation, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation into the nucleus.

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of a wide array of cytoprotective genes. This binding initiates the transcription of hundreds of genes that constitute the Nrf2-mediated antioxidant and anti-inflammatory response.

Cellular Targets of Bardoxolone Methyl-Mediated Nrf2 Activation

The primary cellular targets are the genes transcriptionally regulated by Nrf2. These genes can be broadly categorized into several functional groups.

Key Nrf2 Target Genes:

-

Phase II Detoxification Enzymes: These enzymes are crucial for neutralizing electrophiles and reactive oxygen species (ROS). Key examples include:

-

NQO1 (NAD(P)H:quinone oxidoreductase 1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

-

HMOX1 (Heme Oxygenase 1): An enzyme that degrades heme into biliverdin, free iron, and carbon monoxide, exerting potent antioxidant and anti-inflammatory effects.

-

-

Glutathione (GSH) Synthesis and Regeneration: GSH is a major intracellular antioxidant.

-

GCLC (Glutamate-cysteine ligase catalytic subunit): The rate-limiting enzyme in GSH synthesis.

-

GCLM (Glutamate-cysteine ligase modifier subunit): Modulates the activity of GCLC.

-

GSR (Glutathione Reductase): Reduces oxidized glutathione (GSSG) back to its reduced form (GSH).

-

-

Thioredoxin System:

-

TXNRD1 (Thioredoxin Reductase 1): Maintains the reduced state of thioredoxin, another critical antioxidant system.

-

-

Other Stress Response Proteins:

-

SLC7A11 (Solute Carrier Family 7 Member 11): A cystine/glutamate antiporter essential for providing cysteine for GSH synthesis.

-

Nrf2-Independent and Crosstalk Pathways: While Nrf2 activation is its primary mechanism, Bardoxolone Methyl also influences other critical signaling pathways, often through crosstalk with Nrf2.

-

NF-κB Pathway Inhibition: Bardoxolone Methyl can inhibit the pro-inflammatory NF-κB pathway, partly by inhibiting IKKβ, a key kinase in NF-κB activation. This contributes to its potent anti-inflammatory effects.

-

PI3K/Akt/mTOR Pathway: In some cellular contexts, particularly in cancer cells, Bardoxolone Methyl has been shown to suppress this pro-survival pathway.

-

Wnt/β-catenin Signaling: Evidence suggests Bardoxolone Methyl can inhibit this pathway, which is crucial in development and cancer.

Quantitative Data on Target Modulation

The following tables summarize quantitative data from various studies on the effect of Bardoxolone Methyl on its cellular targets.

Table 1: In Vitro Modulation of Nrf2 Target Gene mRNA Expression

| Target Gene | Cell Type | Bardoxolone Conc. | Treatment Time | Fold Change vs. Control | Citation(s) |

|---|---|---|---|---|---|

| HMOX1 | AC16 Cardiomyocytes | 100 nM | 24 h | ~16.6-fold | |

| 200 nM | 24 h | ~31.9-fold | |||

| NQO1 | AC16 Cardiomyocytes | 100 nM | 24 h | ~20.4-fold | |

| 200 nM | 24 h | ~23.9-fold | |||

| GCLC | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 nM | - | Significant Increase | |

| ALT1 | HepG2 (Hepatocellular Carcinoma) | 100 nM | 16-18 h | ~2.5-fold |

| AST1 | HepG2 (Hepatocellular Carcinoma) | 100 nM | 16-18 h | ~2.0-fold | |

Table 2: In Vitro Modulation of Nrf2 Target Protein Expression

| Target Protein | Cell Type | Bardoxolone Conc. | Treatment Time | Fold Change vs. Control | Citation(s) |

|---|---|---|---|---|---|

| Nrf2 (Nuclear) | AC16 Cardiomyocytes | 100 nM | 24 h | ~2.4-fold | |

| 200 nM | 24 h | ~2.1-fold | |||

| HMOX1 | AC16 Cardiomyocytes | 100 nM | 24 h | ~4.1-fold | |

| 200 nM | 24 h | ~3.9-fold | |||

| NQO1 | AC16 Cardiomyocytes | 100 nM | 24 h | ~5.2-fold | |

| 200 nM | 24 h | ~5.5-fold |

| NQO1 | Rat Chondrocytes | 25-50 nM | - | Significant Increase | |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the cellular targets of Nrf2 activators like Bardoxolone Methyl.

This protocol is used to measure changes in mRNA levels of Nrf2 target genes following treatment.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HUVECs, AC16, or HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of Bardoxolone Methyl (e.g., 10-200 nM) or a vehicle control (e.g., DMSO). Incubate for a specified duration (e.g., 6, 12, or 24 hours).

-

-

RNA Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the plate using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with oligo(dT) and random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction using a thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the results using the 2-ΔΔCq method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

-

This protocol is used to detect and quantify changes in protein levels.

-

Cell Culture and Treatment: As described in the RT-qPCR protocol.

-

Protein Extraction:

-

For total protein, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For nuclear/cytoplasmic fractionation, use a specialized kit (e.g., NE-PER™) to separate fractions before lysis.

-

Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins by size on a polyacrylamide gel (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-NQO1, anti-HMOX1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin for total protein, Lamin B1 for nuclear fraction).

-

This assay directly measures the transcriptional activity of Nrf2.

-

Cell Transfection:

-

Plate cells (e.g., HepG2) in a 24- or 96-well plate.

-

Co-transfect cells with two plasmids:

-

A reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple ARE repeats.

-

A control plasmid containing a Renilla luciferase gene under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.

-

-

Use a suitable transfection reagent like Lipofectamine.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing Bardoxolone Methyl or a vehicle control.

-

Incubate for an additional 18-24 hours.

-

-

Cell Lysis and Luciferase Measurement:

-

Wash cells with PBS and lyse them using the passive lysis buffer provided in a dual-luciferase reporter assay kit.

-

Transfer 20 µl of the cell lysate to a luminometer plate.

-

Sequentially measure the firefly and Renilla luciferase activities using a luminometer by adding the respective substrates according to the kit's protocol.

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize the data.

-

Express the results as fold induction over the vehicle-treated control.

-

Conclusion

Bardoxolone Methyl is a powerful tool for studying the Nrf2 signaling pathway. Its primary mechanism involves the direct inhibition of Keap1, leading to the stabilization of Nrf2 and the robust transcriptional activation of a suite of cytoprotective genes. The main cellular targets are well-defined and include enzymes involved in detoxification (NQO1, HMOX1) and glutathione metabolism (GCLC, GCLM), which collectively enhance cellular resilience to oxidative stress and inflammation. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug developers to investigate the therapeutic potential of Nrf2 activators in various disease models.

References

Nrf2 Activator-2: A Technical Guide to a Novel Cytoprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a novel therapeutic candidate, Nrf2 Activator-2, and its role in the induction of cytoprotective gene expression. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, orchestrating the expression of a vast array of genes that defend against oxidative stress and inflammation.[1] Nrf2 activators, therefore, represent a promising therapeutic strategy for a multitude of diseases underpinned by these pathological processes. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, and provides detailed protocols for its experimental evaluation.

Introduction to the Nrf2 Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] This constant turnover maintains low intracellular levels of Nrf2.

Upon exposure to inducers, such as this compound, reactive cysteine residues on Keap1 are modified. This modification leads to a conformational change in the Keap1-Nrf2 complex, inhibiting Nrf2 ubiquitination and degradation.[2] Consequently, newly synthesized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2] This binding initiates the transcription of a broad spectrum of cytoprotective genes.

Mechanism of Action of this compound

This compound is a potent, orally bioavailable small molecule designed to specifically interact with Keap1. Its mechanism involves the covalent modification of key cysteine residues within the Keap1 protein, leading to the disruption of the Keap1-Nrf2 complex. This targeted action ensures a robust and sustained activation of the Nrf2 pathway, resulting in the upregulation of downstream antioxidant and detoxification enzymes.

Quantitative Effects of this compound on Cytoprotective Gene Expression

The efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the quantitative effects of this compound on the expression of key Nrf2 target genes and overall antioxidant capacity.

Table 1: Dose-Dependent Induction of Nrf2 Target Genes by this compound in Human Hepatocytes (HepG2)

| Concentration of this compound (µM) | Fold Change in NQO1 mRNA Expression (mean ± SD) | Fold Change in HO-1 mRNA Expression (mean ± SD) | Fold Change in GCLC mRNA Expression (mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |

| 0.1 | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.8 ± 0.2 |

| 1 | 8.2 ± 0.9 | 10.5 ± 1.2 | 5.4 ± 0.6 |

| 10 | 15.7 ± 1.8 | 22.3 ± 2.5 | 12.1 ± 1.3 |

Table 2: Time-Dependent Induction of Nrf2 Target Gene Expression by this compound (1 µM) in HepG2 Cells

| Time (hours) | Fold Change in NQO1 mRNA Expression (mean ± SD) | Fold Change in HO-1 mRNA Expression (mean ± SD) |

| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| 4 | 4.1 ± 0.5 | 5.8 ± 0.7 |

| 8 | 8.5 ± 1.0 | 11.2 ± 1.3 |

| 12 | 12.3 ± 1.4 | 16.7 ± 1.9 |

| 24 | 9.8 ± 1.1 | 13.5 ± 1.5 |

Table 3: Effect of this compound on Total Antioxidant Capacity

| Treatment | Total Antioxidant Capacity (µM Trolox Equivalents/mg protein) |

| Vehicle Control | 15.2 ± 1.8 |

| This compound (1 µM) | 38.5 ± 4.2 |

| This compound (10 µM) | 55.1 ± 6.3 |

Signaling Pathways and Experimental Workflows

The Keap1-Nrf2 Signaling Pathway

The following diagram illustrates the canonical Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.

References

The Therapeutic Potential of Nrf2 Activation: An In-depth Technical Guide to Nrf2 Activator II, AI-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Nrf2 Signaling Pathway

Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation[1]. This constant turnover keeps basal Nrf2 levels low. However, in the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction[2][3]. This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes[1][4]. The resulting transcriptional activation leads to the upregulation of a broad spectrum of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]), enzymes involved in glutathione synthesis, and drug-metabolizing enzymes.

Nrf2 Activator II, AI-1: A Potent Modulator of the Keap1-Nrf2 Pathway

Quantitative Data on the Efficacy of Nrf2 Activator II, AI-1

| Assay Type | Cell Line | Parameter | Value | Reference |

| ARE-Luciferase Reporter Assay | Neuroblastoma IMR-32 | EC50 | 2.7 µM | |

| NQO1 mRNA Induction | Beas-2B (human bronchial epithelial) | Fold Induction (at 10 µM) | ~6.7-fold | |

| GCLM mRNA Induction | Beas-2B (human bronchial epithelial) | Fold Induction (at 10 µM) | ~4-fold | |

| HO-1 mRNA Induction | Beas-2B (human bronchial epithelial) | Fold Induction (at 10 µM) | ~178-fold | |

| Protection against H2O2-induced oxidative stress | - | - | Demonstrated | |

| Nrf2 Total Protein Expression (in human OA chondrocytes) | Primary Human Chondrocytes | Fold Increase | Significant increase |

Experimental Protocols

ARE-Luciferase Reporter Gene Assay

This assay is a primary screening tool to quantify the ability of a compound to activate the Nrf2 signaling pathway.

-

Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an ARE promoter (e.g., AREc32 cells) is utilized.

-

Procedure:

-

Seed ARE-reporter cells in a 384-well plate and incubate for 24 hours.

-

After incubation, add a luciferase assay reagent (e.g., Steady-Glo®) to lyse the cells and provide the substrate for the luciferase reaction.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the fold induction of ARE activity by normalizing the luminescence values of treated cells to that of the vehicle-treated cells.

-

Western Blot Analysis for Nrf2 and Target Gene Expression

This method is used to confirm the upregulation of Nrf2 protein levels and the expression of its downstream target proteins.

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 [TBST]).

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or other target proteins, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

Visualizing the Core Concepts

Signaling Pathway Diagram

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for Nrf2 Activator-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response, protecting cells from oxidative stress and inflammation.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[2][3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing the expression of a wide array of cytoprotective enzymes and proteins.[3]

Nrf2 activator-2 (also known as compound O15) is a potent agonist of the Nrf2 pathway. It is a derivative of Osthole and functions by effectively inhibiting the interaction between Keap1 and Nrf2, which leads to a decrease in Nrf2 ubiquitination and subsequent activation of the Nrf2 signaling pathway. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on the Nrf2 pathway.

Data Presentation

Quantitative Data for this compound

| Parameter | Value | Cell Line | Reference |

| EC50 | 2.9 µM | 293T |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathway and Experimental Workflow

Nrf2 Signaling Pathway

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow for Assessing Nrf2 Activation

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

-

Cell line of interest (e.g., HepG2, HEK293T, SH-SY5Y)

-

Complete growth medium (e.g., DMEM or MEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (compound O15)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates (e.g., 96-well, 24-well, 6-well)

Protocol:

-

Culture cells in a T-75 flask until they reach 80-90% confluency.

-

Trypsinize the cells and seed them into appropriate cell culture plates at the desired density. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.

-

On the day of the experiment, dilute the this compound stock solution in a complete growth medium to the desired final concentrations. A typical concentration range to test would be 0.1 µM to 30 µM, based on the known EC₅₀ of 2.9 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) before proceeding with downstream assays.

ARE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc) or cells transiently transfected with an ARE-luciferase reporter plasmid

-

White, clear-bottom 96-well plates

-

Luciferase assay reagent (e.g., Promega ONE-Glo™ Luciferase Assay System)

-

Luminometer

Protocol:

-

Seed ARE-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Treat the cells with serial dilutions of this compound and a vehicle control as described in Protocol 1.

-

Incubate the plate for another 18-24 hours.

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

-

Incubate for 10-30 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the fold induction by dividing the relative light units (RLU) of the treated wells by the average RLU of the vehicle control wells.

Western Blot for Nrf2 and Target Proteins

This protocol allows for the detection and quantification of Nrf2 protein levels (total and nuclear) and its downstream target proteins (e.g., HO-1, NQO1).

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

After treatment with this compound, wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system and quantify the band intensities.

Quantitative PCR (qPCR) for Nrf2 Target Genes

This method is used to quantify the mRNA expression levels of Nrf2 target genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (e.g., HMOX1, NQO1, GCLC, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Protocol:

-

After treatment, wash the cells with PBS and extract total RNA using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

-

Perform the qPCR using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene and the vehicle control.

Cell Viability Assays

It is crucial to assess the cytotoxicity of this compound at the tested concentrations.

A. MTS Assay

Materials:

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar MTS reagent

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.

-

At the end of the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

B. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and treat with this compound.

-

At the end of the incubation, collect the cell culture supernatant.

-

Perform the LDH assay on the supernatant according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate cytotoxicity as a percentage of the positive control (lysis buffer).

Conclusion

These protocols provide a comprehensive framework for researchers to investigate the effects of this compound in cell culture. By following these detailed methodologies, scientists can effectively characterize the activation of the Nrf2 signaling pathway and its downstream consequences, contributing to the understanding of cellular antioxidant defense mechanisms and the development of novel therapeutics.

References

- 1. Nrf2, the Master Regulator of Anti-Oxidative Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Nrf2 by MIND4-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nrf2 Activators in Animal Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nrf2 activators in preclinical animal models of Parkinson's disease (PD). The protocols and data presented are synthesized from multiple studies and are intended to serve as a foundational resource for researchers in this field.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1] Oxidative stress is a key contributor to the pathology of PD.[2][3] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[4][5] Activation of the Nrf2 pathway leads to the expression of a battery of antioxidant and cytoprotective genes, making it a promising therapeutic target for neurodegenerative diseases like PD.

A variety of natural and synthetic compounds have been identified as Nrf2 activators, including sulforaphane, curcumin, resveratrol, and dimethyl fumarate (DMF). These compounds typically work by disrupting the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes.

This document outlines the application of Nrf2 activators in widely used animal models of PD, providing detailed experimental protocols, data presentation guidelines, and visual representations of the key signaling pathways and experimental workflows.

Nrf2 Signaling Pathway in Neuroprotection

The canonical Nrf2-Keap1 signaling pathway is the primary mechanism by which cells respond to oxidative stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2 activators, critical cysteine residues on Keap1 are modified, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to accumulate and translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of its target genes. These genes encode a wide range of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species and other toxic insults.

Experimental Workflow for Testing Nrf2 Activators in PD Animal Models

A typical experimental workflow for evaluating the efficacy of an Nrf2 activator in an animal model of Parkinson's disease involves several key stages, from animal model induction to behavioral and histopathological analysis.

Data Presentation: Efficacy of Nrf2 Activators in PD Animal Models

The following tables summarize quantitative data from representative studies on the effects of various Nrf2 activators in animal models of Parkinson's disease.

Table 1: Effects of Nrf2 Activators on Motor Function

| Nrf2 Activator | Animal Model | Behavioral Test | Dosage | Route of Administration | Improvement in Motor Function | Reference |

| KKPA4026 | MPTP Mouse | Pole Test | 10 mg/kg | Oral Gavage | Significant reduction in time to turn and total time | |

| Dimethyl Fumarate (DMF) | 6-OHDA Rat | Apomorphine-induced rotations | 30 mg/kg | Oral Gavage | Significant decrease in contralateral rotations | |

| Sulforaphane | MPTP Mouse | Rotarod Test | 5 mg/kg | Intraperitoneal | Significant increase in latency to fall | |

| Tauroursodeoxycholic acid (TUDCA) | MPTP Mouse | Cylinder Test | 50 mg/kg | Intraperitoneal | Significant improvement in forelimb use |

Table 2: Neuroprotective Effects of Nrf2 Activators on Dopaminergic Neurons

| Nrf2 Activator | Animal Model | Brain Region | Measurement | Dosage | Route of Administration | % Protection of Dopaminergic Neurons | Reference |

| KKPA4026 | MPTP Mouse | Substantia Nigra | Tyrosine Hydroxylase (TH) positive cells | 10 mg/kg | Oral Gavage | ~40% increase in TH+ cells vs. MPTP group | |

| Dimethyl Fumarate (DMF) | α-synuclein AAV Rat | Substantia Nigra | TH positive cells | 30 mg/kg | Oral Gavage | Significant preservation of TH+ neurons | |

| Sulforaphane | MPTP Mouse | Striatum | Dopamine levels (HPLC) | 5 mg/kg | Intraperitoneal | ~50% restoration of dopamine levels | |

| Tauroursodeoxycholic acid (TUDCA) | MPTP Mouse | Substantia Nigra | TH positive cells | 50 mg/kg | Intraperitoneal | Significant protection of TH+ neurons |

Table 3: Biomarker Modulation by Nrf2 Activators in PD Animal Models

| Nrf2 Activator | Animal Model | Brain Region | Biomarker | Dosage | Route of Administration | Fold Change vs. Toxin Control | Reference |

| KKPA4026 | MPTP Mouse | Substantia Nigra | HO-1 | 10 mg/kg | Oral Gavage | ~2.5-fold increase | |

| Dimethyl Fumarate (DMF) | α-synuclein AAV Rat | Ventral Midbrain | NQO1 | 30 mg/kg | Oral Gavage | Significant upregulation | |

| Sulforaphane | MPTP Mouse | Striatum | Glial Fibrillary Acidic Protein (GFAP) | 5 mg/kg | Intraperitoneal | Significant reduction (decreased astrogliosis) | |

| Tauroursodeoxycholic acid (TUDCA) | MPTP Mouse | Brain | Nrf2 | 50 mg/kg | Intraperitoneal | Significant increase in nuclear translocation |

Experimental Protocols

Animal Models of Parkinson's Disease

a) MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model

-

Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their high sensitivity to MPTP.

-

Toxin Preparation: MPTP-HCl is dissolved in sterile saline (0.9% NaCl).

-

Induction Protocol (Sub-acute):

-

Administer MPTP at a dose of 20-30 mg/kg via intraperitoneal (i.p.) injection once daily for 5 consecutive days.

-

House the animals in a well-ventilated area with appropriate safety precautions for handling MPTP.

-

Behavioral testing and subsequent analyses are typically performed 7-21 days after the last MPTP injection.

-

b) 6-OHDA (6-hydroxydopamine) Rat Model

-

Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.

-

Toxin Preparation: 6-OHDA is dissolved in sterile saline containing 0.02% ascorbic acid to prevent oxidation.

-

Induction Protocol (Unilateral Stereotaxic Injection):

-

Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Inject 6-OHDA (typically 8-16 µg in 2-4 µL) into the medial forebrain bundle or the substantia nigra.

-

Allow the animals to recover for at least 2-3 weeks before behavioral testing to allow for the full development of the lesion.

-

Administration of Nrf2 Activators

-

Route of Administration: The choice of administration route depends on the physicochemical properties of the Nrf2 activator. Common routes include:

-

Oral Gavage (p.o.): For compounds with good oral bioavailability.

-

Intraperitoneal Injection (i.p.): For compounds with poor oral bioavailability or for more direct systemic delivery.

-

-

Dosing Regimen:

-

Prophylactic: Nrf2 activator administration starts before the induction of the PD model.

-

Therapeutic: Nrf2 activator administration starts after the induction of the PD model.

-

The frequency and duration of treatment will vary depending on the specific compound and experimental design.

-

Behavioral Assessments

a) Rotarod Test (for motor coordination and balance)

-

Acclimate the mice to the rotarod apparatus for 2-3 days before testing.

-

On the test day, place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

b) Pole Test (for bradykinesia and motor coordination)

-

Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm high, 1 cm diameter).

-

Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole.

-

A longer time indicates greater motor impairment.

c) Apomorphine-Induced Rotation Test (for unilateral 6-OHDA lesions)

-

Administer apomorphine (a dopamine agonist) subcutaneously (e.g., 0.5 mg/kg).

-

Place the rat in a circular arena and record the number of full contralateral (away from the lesioned side) rotations over a period of 30-60 minutes.

-

A higher number of rotations indicates a more severe lesion.

Biochemical and Histopathological Analyses

a) HPLC for Dopamine and its Metabolites

-

Dissect the striatum from the brain on ice.

-

Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).

-

Centrifuge the homogenate and filter the supernatant.

-

Inject the sample into an HPLC system with an electrochemical detector to quantify dopamine, DOPAC, and HVA levels.

b) Western Blot for Nrf2 and Downstream Targets

-

Extract proteins from brain tissue (e.g., substantia nigra or striatum) using a lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a secondary antibody conjugated to HRP and visualize using a chemiluminescence detection system.

c) Immunohistochemistry for Tyrosine Hydroxylase (TH)

-

Perfuse the animals with saline followed by 4% paraformaldehyde.

-

Dissect the brain and post-fix in 4% paraformaldehyde, then transfer to a sucrose solution for cryoprotection.

-

Cut coronal sections of the substantia nigra and striatum using a cryostat.

-

Incubate the sections with a primary antibody against TH.

-

Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

-

Visualize the staining using a chromogen such as DAB.

-

Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.

Conclusion

The activation of the Nrf2 pathway represents a highly promising therapeutic strategy for Parkinson's disease. The protocols and data presented here provide a framework for the preclinical evaluation of Nrf2 activators in relevant animal models. Rigorous experimental design, including appropriate controls and a combination of behavioral, biochemical, and histopathological endpoints, is crucial for the successful translation of these findings into clinical applications. Researchers are encouraged to adapt and optimize these protocols based on the specific Nrf2 activator and research questions being investigated.

References

- 1. Nrf2 activation by tauroursodeoxycholic acid in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nrf2 activator via interference of Nrf2-Keap1 interaction has antioxidant and anti-inflammatory properties in Parkinson's disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Studies of Nrf2 Activators

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and cytoprotective genes.[1][2] Activation of the Nrf2 pathway is a promising therapeutic strategy for a variety of diseases associated with oxidative stress and inflammation, including neurodegenerative diseases, cardiovascular diseases, and chronic inflammatory conditions.[1][3][4] These application notes provide a comprehensive overview of in vivo study design, including dosage considerations and experimental protocols for evaluating Nrf2 activators.

Data Presentation: Nrf2 Activator Dosages in In Vivo Studies

The effective dosage of an Nrf2 activator in vivo is dependent on the specific compound, the animal model, the route of administration, and the disease context. The following tables summarize dosages of various Nrf2 activators from preclinical studies.

Table 1: Dosages of Investigational and Natural Nrf2 Activators in Rodent Models

| Nrf2 Activator | Animal Model | Dosage | Route of Administration | Disease/Condition Model | Reference |

| tBHQ | Mice | 0.1% in drinking water | Oral | Angiotensin II-induced hypertension | |

| Resveratrol | Rats | 3.6 mg/kg | Intraperitoneal (i.p.) | Valproic acid-induced autism model | |

| Resveratrol | Mice | 30 mg/kg | Intraperitoneal (i.p.) | Oxytocin receptor knockout autism model | |

| Alpha-lipoic acid | Rats | 40 mg/kg | Not specified | Middle cerebral artery occlusion (stroke) | |

| Curcumin | Mice | Not specified | Not specified | Arsenic toxicity | |

| Sulforaphane | Not specified | Not specified | Not specified | Not specified |

Table 2: Dosages of Clinically Relevant Nrf2 Activators in Primate and Human Studies

| Nrf2 Activator | Species | Dosage | Route of Administration | Study Type | Reference |

| Omaveloxolone | Cynomolgus Monkeys | 10, 30, or 100 mg/kg/day | Oral gavage | Pharmacokinetics/Pharmacodynamics | |

| Omaveloxolone | Humans (Friedreich's Ataxia) | 2.5 to 300 mg | Oral | Clinical Trial (MOXIe) | |

| Dimethyl Fumarate (DMF) | Humans | Not specified | Oral | Psoriasis |

Experimental Protocols

Protocol 1: Oral Administration of Omaveloxolone in a Non-Human Primate Model

This protocol is based on a study evaluating the pharmacokinetics and pharmacodynamics of omaveloxolone in cynomolgus monkeys.

1. Materials:

-

Omaveloxolone

-

Vehicle (e.g., sesame oil)

-

Oral gavage needles

-

Syringes

-

Animal balance

-

Blood collection tubes (containing K3EDTA and sodium sulfite)

-

Centrifuge

-

Freezer (-80°C)

2. Animal Model:

-

Species: Cynomolgus monkeys

-

Housing: Compliant with USDA's Animal Welfare Act and the Guide for the Care and Use of Laboratory Animals.

3. Dosing Solution Preparation:

-

Prepare a suspension of omaveloxolone in the chosen vehicle (e.g., sesame oil) at the desired concentrations (e.g., 10, 30, and 100 mg/kg/day).

-

Ensure the solution is homogenous before each administration.

4. Administration:

-

Weigh the animals to determine the precise volume of the dosing solution to be administered.

-

Administer the omaveloxolone suspension or vehicle control once daily via oral gavage.

-

For repeated dosing studies, administration should occur at the same time each day.

5. Sample Collection:

-

Blood: Collect blood samples at predetermined time points (e.g., pre-dose, 4, 8, 12, and 24 hours post-dose) into tubes containing K3EDTA and sodium sulfite to prevent oxidative degradation.

-

Plasma and PBMCs: Isolate plasma and peripheral blood mononuclear cells (PBMCs) from whole blood by centrifugation. PBMCs can be used for mRNA expression analysis of Nrf2 target genes.

-

Tissues: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, lung, brain). Rinse with PBS, blot dry, and freeze in liquid nitrogen for subsequent analysis.

6. Sample Analysis:

-

Pharmacokinetics: Analyze plasma concentrations of omaveloxolone using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacodynamics:

-

Gene Expression: Measure the mRNA expression of Nrf2 target genes (e.g., NQO1, HMOX1) in PBMCs or tissue homogenates using quantitative real-time PCR (qRT-PCR).

-

Protein Expression: Analyze protein levels of Nrf2 and its target genes using techniques like Western blotting or immunohistochemistry.

-

Mandatory Visualizations

Signaling Pathway

References

- 1. Articles [globalrx.com]

- 2. Frontiers | Nrf2 activation as target to implement therapeutic treatments [frontiersin.org]

- 3. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Nrf2 Activation by Sulforaphane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] The activation of the Nrf2 pathway is a promising therapeutic strategy for a multitude of chronic diseases characterized by oxidative stress and inflammation.[5]

This document provides detailed application notes and protocols for measuring the activation of the Nrf2 signaling pathway using sulforaphane, a potent and well-characterized Nrf2 activator derived from cruciferous vegetables. Sulforaphane activates Nrf2 by modifying specific cysteine residues on Keap1, leading to the release of Nrf2, its translocation to the nucleus, and the subsequent transcription of a battery of cytoprotective genes.

Nrf2 Signaling Pathway

The activation of the Nrf2 signaling pathway by sulforaphane initiates a cascade of events leading to the expression of antioxidant and detoxification enzymes. This pathway is a cornerstone of cellular defense.

Caption: The Keap1-Nrf2 signaling pathway and its activation by sulforaphane.

Quantitative Data Summary

The following tables summarize quantitative data on Nrf2 activation by sulforaphane from various studies. These values can serve as a reference for expected outcomes in experimental settings.

Table 1: Induction of Nrf2 Target Gene Expression by Sulforaphane

| Cell Line | Gene | Sulforaphane Concentration (µM) | Treatment Time (h) | Fold Induction (mRNA) |

| Human Bronchial Epithelial Cells (BEAS-2B) | NQO1 | 5 | 6 | ~4 |

| Human Bronchial Epithelial Cells (BEAS-2B) | HMOX1 | 5 | 6 | ~6 |

| Mouse Hippocampal Cells | Nfe2l2 (Nrf2) | 5 | 24 | ~1.5 |

| Mouse Hippocampal Cells | Hmox1 | 5 | 24 | ~3 |

| Mouse Hippocampal Cells | Nqo1 | 5 | 24 | ~2.5 |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | NQO1 | 5 | 5 | ~2.5 |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | HMOX1 | 5 | 5 | ~3 |

Table 2: Induction of Nrf2 Target Protein Expression by Sulforaphane

| Cell Line/Tissue | Protein | Sulforaphane Concentration (µM) | Treatment Time (h) | Fold Induction (Protein) |

| Rat Brain (in vivo) | Nrf2 (nuclear) | 5 mg/kg | 24 | Significant increase |

| Rat Brain (in vivo) | HO-1 | 5 mg/kg | 24 | Significant increase |

| Rat Brain (in vivo) | NQO1 | 5 mg/kg | 24 | Significant increase |

| Human Lens Epithelial Cells | Nrf2 (nuclear) | 5-10 | 6 | Dose-dependent increase |

| Human Lens Epithelial Cells | Prdx6 | 5-10 | 24 | Dose-dependent increase |

Table 3: Nrf2 Reporter Assay Activation by Sulforaphane

| Cell Line | Reporter System | Sulforaphane Concentration (µM) | Treatment Time (h) | Fold Activation |

| HepG2 | ARE-Luciferase | 10 | 16-24 | >10 |

| HaCaT Keratinocytes | ARE-Luciferase | 5-10 | 24 | >100 |

Experimental Protocols

This section provides detailed protocols for the key experiments used to measure Nrf2 activation.

Western Blot for Nrf2 and Target Proteins (HO-1, NQO1)

This protocol describes the detection of nuclear Nrf2 and total HO-1 and NQO1 protein levels by Western blot.

References

- 1. How Does Sulforaphane Specifically Activate the Nrf2 Pathway? → Learn [pollution.sustainability-directory.com]

- 2. youtube.com [youtube.com]

- 3. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Nrf2 Activator-2 in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nrf2 activator-2, a representative small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, in the context of neurodegenerative disease research. The protocols outlined below are based on established methodologies and offer a guide for investigating the therapeutic potential of Nrf2 activation.

Introduction

Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis are characterized by progressive neuronal loss and debilitating symptoms. A common underlying pathology in these conditions is oxidative stress, which leads to cellular damage and inflammation. The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response, making it a highly attractive therapeutic target.[1][2][3][4][5] Nrf2 activation leads to the transcription of a battery of cytoprotective genes that combat oxidative stress, reduce inflammation, and improve mitochondrial function. This document details the application of Nrf2 activators in preclinical research models of neurodegenerative diseases.

Mechanism of Action: The Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds, such as many Nrf2 activators, can modify reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, translocates to the nucleus, and heterodimerizes with small Maf proteins. This complex then binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of various Nrf2 activators in models of neurodegenerative diseases.

Table 1: In Vitro Efficacy of Nrf2 Activators

| Compound | Cell Line | Concentration Range | Outcome Measure | Result | Reference |

| Sulforaphane | SH-SY5Y | 0.01 - 10 µM | Nrf2 Nuclear Translocation | Increased nuclear Nrf2 | |

| Sulforaphane | SH-SY5Y | 5 µM | SOD levels | Increased SOD levels | |

| Thymoquinone | SH-SY5Y | 10, 20 µM | Cell Viability (vs. Kainic Acid) | Increased cell viability | |

| Thymoquinone | Primary Cortical Neurons | 10, 20 µM | Apoptosis (vs. Arsenic) | Decreased apoptosis |

Table 2: In Vivo Efficacy of Nrf2 Activators in Animal Models of Neurodegenerative Diseases

| Compound | Animal Model | Dosing Regimen | Outcome Measure | Result | Reference |

| Sulforaphane | APP/PS1 mice (AD) | 50 mg/kg/day, p.o. for 5 months | Aβ plaque burden | Decreased Aβ plaques | |

| Sulforaphane | 3xTg-AD mice (AD) | 10 or 50 mg/kg, p.o. | Cognitive Deficits | Improved learning and memory | |

| Thymoquinone | Rat model of neurotoxicity | 2.5, 5, 10 mg/kg, i.p. for 21 days | Spatial Learning and Memory | Improved memory | |

| TUDCA | MPTP mouse model (PD) | Pre- or post-MPTP treatment | Motor Performance (swimming latency, gait) | Improved motor function | |

| Dimethyl Fumarate | Progressive MS patients | 240 mg, b.i.d. | Confirmed EDSS Progression | No significant difference vs. glatiramer acetate | |

| Dimethyl Fumarate | Relapsing-Remitting MS patients | 240 mg, b.i.d. | Annualized Relapse Rate | 44-53% reduction vs. placebo |

Experimental Protocols

In Vitro Assays

1. Antioxidant Response Element (ARE) Luciferase Reporter Gene Assay

This assay is a primary screening method to quantify the transcriptional activity of Nrf2.

-

Cell Line: SH-SY5Y or HepG2 cells stably or transiently transfected with a luciferase reporter construct containing ARE sequences.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the Nrf2 activator or vehicle control for 18-24 hours.

-

Lyse the cells using a suitable lysis buffer.

-

Add luciferase substrate to the cell lysate.

-

Measure luminescence using a luminometer.

-

Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

2. Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This method measures the mRNA expression levels of Nrf2 downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

-

Protocol:

-

Treat cells with the Nrf2 activator or vehicle control for a specified time (e.g., 6-24 hours).

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

3. Western Blotting for Nrf2 Nuclear Translocation

This technique is used to detect the accumulation of Nrf2 protein in the nucleus, a hallmark of its activation.

-

Protocol:

-

Treat cells with the Nrf2 activator or vehicle control.

-

Isolate nuclear and cytoplasmic protein fractions using a nuclear extraction kit.

-

Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with a primary antibody against Nrf2.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

-

In Vivo Models

1. MPTP Mouse Model of Parkinson's Disease

This is a widely used neurotoxin-based model to study Parkinson's disease and evaluate the neuroprotective effects of therapeutic compounds.

-

Animals: C57BL/6 mice are commonly used.

-

Protocol:

-

Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal (i.p.) injection. A common regimen is a sub-acute treatment of 30 mg/kg/day for 5 consecutive days.

-

Administer the Nrf2 activator before, during, or after MPTP treatment, depending on the study design (prophylactic or therapeutic).

-

Seven days after the last MPTP injection, sacrifice the animals.

-

Harvest brains for neurochemical and immunohistochemical analysis.

-

-

Outcome Measures:

-

Behavioral Tests: Assess motor function using tests such as the rotarod, pole test, and open field test.

-

Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.

-

Immunohistochemistry: Quantify the loss of dopaminergic neurons in the substantia nigra pars compacta by staining for tyrosine hydroxylase (TH).

-

2. Alzheimer's Disease Transgenic Mouse Models

Models such as APP/PS1 and 3xTg-AD mice, which develop age-dependent amyloid-β plaques and cognitive deficits, are used to test potential therapies for Alzheimer's disease.

-

Animals: APP/PS1 or 3xTg-AD mice.

-

Protocol:

-

Begin treatment with the Nrf2 activator at a pre-symptomatic or early symptomatic age. For example, sulforaphane treatment in APP/PS1 mice has been initiated at 3 months of age and continued for 5 months.

-

Administer the compound via oral gavage or in the diet.

-

Conduct behavioral testing to assess cognitive function (e.g., Morris water maze, Y-maze).

-

At the end of the treatment period, sacrifice the animals and collect brain tissue.

-

-

Outcome Measures:

-

Behavioral Analysis: Evaluate learning and memory.

-

Histopathology: Quantify amyloid-β plaque load and neuroinflammation (microgliosis and astrogliosis) using immunohistochemistry.

-

Biochemical Analysis: Measure levels of Aβ peptides (Aβ40 and Aβ42) and inflammatory cytokines in brain homogenates using ELISA.

-

Visualizations

References

- 1. Pre-Clinical Neuroprotective Evidences and Plausible Mechanisms of Sulforaphane in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effectiveness and safety of dimethyl fumarate in progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl fumarate in multiple sclerosis: latest developments, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Nrf2 Activator-2's Effect on Antioxidant Enzyme Activity

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive protocol for evaluating the efficacy of a putative Nrf2 activator, designated "Nrf2 activator-2," by measuring its impact on the activity of key downstream antioxidant enzymes.

Introduction

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the ubiquitin-proteasome system.[1][4] Upon exposure to oxidative stress or electrophilic compounds, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

This binding initiates the transcription of a broad array of cytoprotective genes, including those encoding antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Heme Oxygenase-1 (HO-1). By upregulating these enzymes, Nrf2 activators enhance the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting against oxidative damage.

These application notes provide detailed protocols to assess the effect of a test compound, "this compound," on the activity of major antioxidant enzymes (SOD, CAT, GPx) in a cell-based model. The protocol includes cell culture, treatment, lysate preparation, protein quantification, and specific enzyme activity assays.

Visualized Pathways and Workflows

Nrf2-Keap1 Signaling Pathway

Caption: Nrf2 activation by an activator, leading to antioxidant gene expression.

Experimental Workflow

Caption: Step-by-step workflow for assessing Nrf2 activator effects on enzymes.

Materials and Reagents

-

Cell Line: Human cell line known to have a functional Nrf2 pathway (e.g., SH-SY5Y, PC12, or HepG2).

-

Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or MEM), supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.

-

This compound: Test compound.

-

Positive Control: Sulforaphane or tert-Butylhydroquinone (tBHQ).

-

Vehicle: DMSO or other appropriate solvent for the test compound.

-

Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

-

Cell Lysis Buffer: Ice-cold buffer suitable for enzyme assays (e.g., 0.1 M Tris/HCl, pH 7.4, containing protease inhibitors). RIPA buffer can also be used.

-

Protein Assay Reagent: Bradford or BCA protein assay kit.

-

Bovine Serum Albumin (BSA): For protein standard curve.

-

Enzyme Activity Assay Kits: Commercially available kits for SOD, CAT, and GPx are recommended for consistency and reliability.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.

-

Incubation: Culture cells for 24 hours under standard conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Treatment Media: Prepare fresh media containing the desired concentrations of "this compound." Also, prepare media with the vehicle control and a known Nrf2 activator (positive control). Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is non-toxic (typically ≤ 0.1%).

-

Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.

-

Incubation: Incubate the cells for a predetermined period (e.g., 12, 24, or 48 hours) to allow for Nrf2 activation and subsequent enzyme expression.

Protocol 2: Preparation of Cell Lysate

-